Bay 65-1942 (R form)

Description

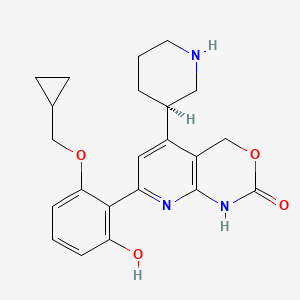

The exact mass of the compound (7Z)-7-[2-(Cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-5-[(3R)-piperidin-3-yl]-1,4,7,8-tetrahydro-2H-pyrido[2,3-d][1,3]oxazin-2-one is 395.18450629 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bay 65-1942 (R form) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bay 65-1942 (R form) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-5-[(3R)-piperidin-3-yl]-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c26-18-4-1-5-19(28-11-13-6-7-13)20(18)17-9-15(14-3-2-8-23-10-14)16-12-29-22(27)25-21(16)24-17/h1,4-5,9,13-14,23,26H,2-3,6-8,10-12H2,(H,24,25,27)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJVFGZEWDGDOO-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732725 | |

| Record name | (7Z)-7-[2-(Cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-5-[(3R)-piperidin-3-yl]-1,4,7,8-tetrahydro-2H-pyrido[2,3-d][1,3]oxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758683-21-5 | |

| Record name | (7Z)-7-[2-(Cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-5-[(3R)-piperidin-3-yl]-1,4,7,8-tetrahydro-2H-pyrido[2,3-d][1,3]oxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bay 65-1942 (R form): A Selective IKKβ Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bay 65-1942, a potent and selective inhibitor of the IκB kinase β (IKKβ). IKKβ is a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammatory and immune responses, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in a wide range of diseases, including chronic inflammatory disorders and cancer. Bay 65-1942 serves as a valuable pharmacological tool for investigating the biological roles of IKKβ and for preclinical evaluation of IKKβ inhibition as a therapeutic strategy. This document details the mechanism of action, quantitative biochemical and cellular activity, and established experimental protocols for utilizing Bay 65-1942 in in vitro and in vivo research settings.

Introduction

The nuclear factor-κB (NF-κB) family of transcription factors plays a central role in orchestrating cellular responses to a diverse array of stimuli, including inflammatory cytokines, pathogens, and stress signals. In the canonical NF-κB pathway, the IκB kinase (IKK) complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is the central integrator of upstream signals. Upon activation, the IKK complex, primarily through the action of IKKβ, phosphorylates the inhibitory IκBα protein. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB heterodimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.

Given its pivotal role in activating NF-κB, IKKβ has emerged as a key therapeutic target for diseases driven by chronic inflammation and aberrant cell survival. Bay 65-1942 is a small molecule inhibitor that demonstrates high potency and selectivity for IKKβ, making it an invaluable tool for dissecting the intricate functions of this kinase and for evaluating the therapeutic potential of IKKβ inhibition.

Mechanism of Action

Bay 65-1942 is an ATP-competitive inhibitor of IKKβ.[1] It binds to the ATP-binding pocket of the IKKβ enzyme, thereby preventing the phosphorylation of its substrate, IκBα.[2] By inhibiting IKKβ-mediated IκBα phosphorylation, Bay 65-1942 effectively blocks the downstream cascade of IκBα degradation, NF-κB nuclear translocation, and subsequent gene transcription.

Quantitative Data

The potency and selectivity of Bay 65-1942 have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency and Selectivity of Bay 65-1942

| Target | Assay Type | Parameter | Value | Reference |

| IKKβ | Kinase Assay (GST-IκBα substrate) | Ki | 4 nM | [3][4] |

| IKKβ | Kinase Assay | IC50 | 10 µM (in MYL-R cells) | [5] |

| IKKα | Kinase Assay | IC50 | 135 nM | [3][4] |

| IKKε | Kinase Assay | IC50 | > 10 µM | [3][4] |

| MKK4 | Kinase Assay | IC50 | > 10 µM | [3][4] |

| MKK7 | Kinase Assay | IC50 | > 10 µM | [3][4] |

| ERK-1 | Kinase Assay | IC50 | > 10 µM | [3][4] |

| Syk | Kinase Assay | IC50 | > 10 µM | [3][4] |

| Lck | Kinase Assay | IC50 | > 10 µM | [3][4] |

| Fyn | Kinase Assay | IC50 | > 10 µM | [3][4] |

| PI3Kγ | Kinase Assay | IC50 | > 10 µM | [3][4] |

| PKA | Kinase Assay | IC50 | > 10 µM | [3][4] |

| PKC | Kinase Assay | IC50 | > 10 µM | [3][4] |

Table 2: In Vivo Efficacy of Bay 65-1942

| Animal Model | Disease/Condition | Dosing | Key Findings | Reference |

| Mouse | Myocardial Ischemia-Reperfusion Injury | 5 mg/kg, intraperitoneal | Significantly reduced left ventricular infarct size. | [2][6] |

| Mouse | KRAS-induced lung cancer | Not specified | Identified as a promising therapeutic strategy. | [3] |

| Mouse | Chronic pulmonary inflammation | Not specified | Demonstrated efficacy. | [3] |

| Mouse | LPS-induced neurotoxicity | Not specified | Showed protective effects. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of Bay 65-1942 in research. The following sections provide outlines for key experiments.

In Vitro IKKβ Kinase Assay (ADP-Glo™ Format)

This assay quantitatively measures the activity of IKKβ by detecting the amount of ADP produced during the kinase reaction.

Protocol Outline:

-

Reagent Preparation:

-

Dilute recombinant human IKKβ enzyme, IKKtide (a synthetic peptide substrate), and ATP to their final concentrations in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a serial dilution of Bay 65-1942 in the appropriate solvent (e.g., DMSO) and then dilute in kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the IKKβ enzyme, the substrate/ATP mix, and the desired concentration of Bay 65-1942 or vehicle control.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the IKKβ activity.

-

Cellular NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.

Protocol Outline:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293 or HeLa) in a 96-well plate.

-

Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements upstream of the luciferase gene. A co-transfection with a control plasmid (e.g., Renilla luciferase) is recommended for normalization.

-

-

Treatment:

-

After allowing for plasmid expression (e.g., 24 hours), pre-treat the cells with various concentrations of Bay 65-1942 for a specified time (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator (e.g., TNFα or IL-1β) for a defined period (e.g., 6 hours).

-

-

Lysis and Luminescence Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Western Blot for Phospho-IκBα

This method directly assesses the inhibitory effect of Bay 65-1942 on IKKβ's kinase activity within cells.

Protocol Outline:

-

Cell Culture and Treatment:

-

Plate cells and grow to a suitable confluency.

-

Pre-treat the cells with Bay 65-1942 or vehicle for a defined period.

-

Stimulate the cells with an NF-κB activator for a short duration (e.g., 15-30 minutes) to induce IκBα phosphorylation.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with a primary antibody specific for phosphorylated IκBα (e.g., anti-phospho-IκBα Ser32/36).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total IκBα or a housekeeping protein like β-actin or GAPDH.

-

In Vivo Myocardial Ischemia-Reperfusion (I/R) Model in Mice

This model is used to evaluate the cardioprotective effects of Bay 65-1942.

Protocol Outline:

-

Surgical Preparation:

-

Anesthetize the mouse (e.g., with isoflurane) and place it on a surgical board with a heating pad to maintain body temperature.

-

Intubate the mouse and provide mechanical ventilation.

-

Perform a left thoracotomy to expose the heart.

-

-

Ischemia Induction:

-

Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the blanching of the anterior ventricular wall.

-

Maintain the ligation for a specific period of ischemia (e.g., 30 minutes).

-

-

Reperfusion:

-

Release the ligature to allow blood flow to return to the myocardium (reperfusion).

-

-

Treatment:

-

Post-operative Care and Analysis:

-

Close the chest wall and allow the animal to recover.

-

After a specified reperfusion period (e.g., 24 hours), euthanize the mouse and harvest the heart.

-

Assess the infarct size by staining heart sections with 2,3,5-triphenyltetrazolium chloride (TTC).

-

Cardiac function can also be assessed in living animals using techniques such as echocardiography.

-

Conclusion

Bay 65-1942 is a well-characterized, potent, and selective IKKβ inhibitor that serves as an essential research tool for the study of NF-κB signaling. Its utility in both in vitro and in vivo models allows for a thorough investigation of the roles of IKKβ in health and disease. This technical guide provides a foundation of quantitative data and detailed experimental protocols to facilitate the effective use of Bay 65-1942 in preclinical research and drug development. As with any pharmacological inhibitor, careful experimental design and appropriate controls are paramount to ensure the generation of robust and reproducible data.

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. promega.com [promega.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bay 65-1942 (R form): Targeting the IKKβ/NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay 65-1942 is a potent and selective, ATP-competitive inhibitor of the IκB kinase β (IKKβ) subunit, a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2][3][4][5] By targeting IKKβ, Bay 65-1942 effectively blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action prevents the nuclear translocation of the NF-κB p50/p65 heterodimer, thereby inhibiting the transcription of NF-κB target genes involved in inflammation, cell survival, and proliferation.[3][6][7][8] This guide provides a comprehensive overview of Bay 65-1942, with a focus on its target, mechanism of action, and associated signaling pathway. It includes a compilation of quantitative data and detailed experimental protocols to facilitate further research and drug development efforts. The R form of Bay 65-1942 is noted to be the less active enantiomer.[9][10]

Core Target Protein: IKKβ

The primary molecular target of Bay 65-1942 is the Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ) , also known as IKK2.[1][2][11] IKKβ is a serine/threonine protein kinase that forms a key component of the IKK complex, alongside IKKα and the regulatory subunit IKKγ (NEMO).[6] In the canonical NF-κB pathway, IKKβ is the principal kinase responsible for phosphorylating IκBα at serine residues 32 and 36.[7] This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB complex to enter the nucleus and activate gene transcription. Bay 65-1942 exhibits high selectivity for IKKβ over the closely related IKKα, with a reported affinity greater than 50-fold, despite significant sequence homology between the two subunits.[3][5]

Signaling Pathway: The Canonical NF-κB Cascade

Bay 65-1942 modulates the canonical NF-κB signaling pathway, a central regulator of immune and inflammatory responses, cell proliferation, and apoptosis. The mechanism of inhibition is illustrated in the following diagram:

Caption: Bay 65-1942 inhibits IKKβ, preventing IκBα phosphorylation and NF-κB activation.

Quantitative Data Summary

The inhibitory activity of Bay 65-1942 has been quantified in various experimental systems. The following table summarizes key potency and efficacy data.

| Parameter | Value | Cell Line / System | Notes | Reference |

| IC50 | 10 µM | MYL-R (Leukemia) | Determined by a 48-hour MTS cell viability assay. | [2][12][13][14] |

| IC50 | 40 nM | IKK-2 (IKKβ) | Potent and selective inhibitor of the IKK-2 enzyme. | [11] |

| Ki | 2 nM | IKKβ | High-affinity binding to the IKKβ subunit. | [15] |

| Combination Index (CI) @ IC50 | 0.56 ± 0.09 | MYL-R | Synergistic effect observed with MEK inhibitor AZD6244. | [2][12][14] |

| Combination Index (CI) @ IC75 | 0.48 ± 0.01 | MYL-R | Synergistic inhibition of cell viability with AZD6244 (5 µM Bay 65-1942 + 10 µM AZD6244). | [2][12] |

| Combination Index (CI) @ IC90 | 0.46 ± 0.02 | MYL-R | Strong synergistic effect with MEK inhibitor AZD6244. | [2][12][14] |

| Infarct-to-Area at Risk (AAR) Ratio Reduction | From 70.7±3.4% to 42.7±4.1% | C57BL/6 Mice (Myocardial Ischemia-Reperfusion) | Administration prior to ischemia. | [3][12] |

Detailed Experimental Protocols

Cell Viability MTS Assay

This protocol is used to determine the effect of Bay 65-1942 on cell proliferation and viability.

Caption: Workflow for assessing cell viability using the MTS assay after Bay 65-1942 treatment.

Methodology:

-

Cell Seeding: MYL-R cells are seeded in a 96-well plate at a density of 4 x 104 cells per well in 100 µL of RPMI growth medium.[12]

-

Inhibitor Treatment: Cells are treated with various concentrations of Bay 65-1942, often in combination with other inhibitors like AZD6244, to assess synergistic effects.[2][12][14]

-

Incubation and Replenishment: The cells are incubated, and after 24 hours, the growth media and inhibitors are replenished. The total incubation period is 48 hours.[12][14]

-

MTS Reagent Addition: Following the 48-hour treatment, MTS reagent is added to each well according to the manufacturer's instructions.

-

Final Incubation and Measurement: The plate is incubated for 1-4 hours to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by viable cells.

-

Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The results are then analyzed to determine cell viability and calculate IC50 values.

In Vivo Myocardial Ischemia-Reperfusion (IR) Model

This protocol outlines the use of Bay 65-1942 in a murine model of cardiac injury.

Methodology:

-

Animal Model: Male C57BL/6 mice, 8-10 weeks of age, are used for the study.[2][3]

-

Surgical Procedure: Myocardial ischemia is induced by ligating the left anterior descending (LAD) artery for 30 minutes, followed by reperfusion.[3][5]

-

Drug Administration: Bay 65-1942 (5 mg/kg) is administered via intraperitoneal injection at different time points: prior to ischemia, at the time of reperfusion, or 2 hours after reperfusion. A vehicle control group (e.g., 10% cremaphor in water) is also included.[2][3]

-

Infarct Size Measurement: After 24 hours of reperfusion, the hearts are excised, and the infarct size is measured to determine the ratio of the infarct area to the area at risk (AAR).[3][5]

-

Biochemical Analysis: Serum levels of cardiac injury markers, such as creatine kinase-muscle/brain (CK-MB), and inflammatory cytokines (TNF-α, IL-6) are measured.[3][5]

-

Western Blot Analysis: Myocardial tissue is analyzed by Western blot to assess the phosphorylation status of IκBα and the p65 subunit of NF-κB, confirming the on-target effect of Bay 65-1942.[3]

Conclusion

Bay 65-1942 is a valuable research tool for investigating the role of the IKKβ/NF-κB signaling pathway in various physiological and pathological processes. Its selectivity and well-characterized mechanism of action make it a suitable candidate for studies in inflammation, oncology, and cardiovascular disease. The provided data and protocols serve as a foundational resource for scientists and researchers aiming to explore the therapeutic potential of IKKβ inhibition. Further investigation into the less active R form may also provide valuable insights into the stereospecificity of IKKβ inhibition.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. mybiosource.com [mybiosource.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. chemdiv.com [chemdiv.com]

- 7. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Bay 65-1942 (R form) - TargetMol Chemicals Inc [bioscience.co.uk]

- 11. adooq.com [adooq.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Bay 65-1942 hydrochloride | IκB/IKK | TargetMol [targetmol.com]

- 14. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bay 65-1942 free base | CAS:600734-02-9 | IKKβ kinase inhibitor,ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Bay 65-1942 (R form)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of the R-enantiomer of Bay 65-1942. Bay 65-1942 is a potent and selective ATP-competitive inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. The R form of Bay 65-1942 is reported to be the less active of its enantiomers. This document details its known chemical and physical properties, its mechanism of action, and provides detailed protocols for relevant biological assays. The information presented is intended to support researchers and drug development professionals in their studies involving this compound.

Chemical Properties and Structure

Bay 65-1942 (R form) is a small molecule inhibitor with the systematic IUPAC name (R)-7-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)-5-(piperidin-3-yl)-1,4-dihydro-2H-pyrido[2,3-d][1][2]oxazin-2-one. While detailed physicochemical data for the R-enantiomer is not extensively published, the following table summarizes the available information for Bay 65-1942 and its related forms.

| Property | Value | Source |

| Chemical Name | (R)-7-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)-5-(piperidin-3-yl)-1,4-dihydro-2H-pyrido[2,3-d][1][2]oxazin-2-one | [3] |

| CAS Number | 758683-21-5 | [4] |

| Molecular Formula | C22H25N3O4 | [4] |

| Molecular Weight | 395.45 g/mol | [4] |

| Appearance | White to beige powder | |

| Solubility | Soluble in DMSO | [1] |

| Purity | >98% (commercially available) | [5] |

Structure

The chemical structure of Bay 65-1942 consists of a central pyrido[2,3-d][1][2]oxazin-2-one core. A 2-(cyclopropylmethoxy)-6-hydroxyphenyl group is attached at position 7, and a chiral piperidin-3-yl group is at position 5. The stereochemistry at the 3-position of the piperidine ring determines the R or S configuration of the enantiomer.

Mechanism of Action and Signaling Pathway

Bay 65-1942 is a selective inhibitor of IκB kinase β (IKKβ).[4] IKKβ is a critical component of the IKK complex, which also includes IKKα and the regulatory subunit NEMO (NF-κB essential modulator). In the canonical NF-κB signaling pathway, various stimuli, such as pro-inflammatory cytokines (e.g., TNFα, IL-1β), lead to the activation of the IKK complex. Activated IKKβ then phosphorylates the inhibitory protein IκBα at serine residues 32 and 36. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα releases the NF-κB dimer (typically a heterodimer of p50 and p65/RelA), allowing it to translocate to the nucleus and activate the transcription of a wide range of genes involved in inflammation, immunity, cell survival, and proliferation.[6]

Bay 65-1942 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of IKKβ and preventing the phosphorylation of IκBα.[4] This action blocks the downstream signaling cascade, leading to the cytoplasmic retention of NF-κB and the inhibition of NF-κB-mediated gene transcription. The R-enantiomer of Bay 65-1942 is noted to be less active than the S-enantiomer.[7]

Experimental Protocols

IKKβ Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of Bay 65-1942 (R form) against IKKβ using a luminescence-based kinase assay that measures ADP formation.

Materials:

-

Recombinant human IKKβ enzyme

-

IKKβ substrate (e.g., IKKtide peptide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Bay 65-1942 (R form) stock solution in DMSO

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of Bay 65-1942 (R form) in kinase assay buffer from the DMSO stock. Include a DMSO-only control (vehicle).

-

Enzyme and Substrate Preparation: Dilute the IKKβ enzyme and substrate to their final desired concentrations in kinase assay buffer.

-

Reaction Setup: To each well of the microplate, add:

-

Test compound dilution or vehicle control.

-

IKKβ enzyme solution.

-

Incubate for 10-15 minutes at room temperature.

-

-

Initiate Reaction: Add the ATP solution to each well to start the kinase reaction. The final reaction volume and concentrations of enzyme, substrate, and ATP should be optimized for the specific assay conditions.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percent inhibition for each concentration of Bay 65-1942 (R form) relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Enantiomer Separations | Separation Science [sepscience.com]

- 3. 758683-21-5|(R)-7-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)-5-(piperidin-3-yl)-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one|BLD Pharm [bldpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. adooq.com [adooq.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Bay 65-1942 (R form) - TargetMol Chemicals Inc [bioscience.co.uk]

Bay 65-1942 (R form) CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Bay 65-1942 (R form), a selective and ATP-competitive inhibitor of IκB kinase β (IKKβ). This document outlines its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its application in both in vitro and in vivo research settings.

Core Compound Data

Quantitative data for Bay 65-1942 (R form) is summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 758683-21-5[1][2][3][4] |

| Molecular Weight | 395.45 g/mol [3][5][6] |

| Molecular Formula | C₂₂H₂₅N₃O₄[5][6] |

Mechanism of Action and Signaling Pathway

Bay 65-1942 is a potent and selective ATP-competitive inhibitor of IKKβ, a key kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway.[2][7] The canonical NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.

In this pathway, stimuli such as pro-inflammatory cytokines (e.g., TNFα, IL-1) or pathogen-associated molecular patterns (PAMPs) lead to the activation of the IKK complex, which comprises the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ).[8] IKKβ-mediated phosphorylation of the inhibitor of κB (IκBα) on serine residues 32 and 36 triggers the ubiquitination and subsequent proteasomal degradation of IκBα.[8][9] This degradation unmasks the nuclear localization signal on the p65/p50 NF-κB heterodimer, allowing its translocation to the nucleus where it binds to specific DNA sequences and initiates the transcription of target genes involved in inflammation and cell survival.

By competitively binding to the ATP-binding pocket of IKKβ, Bay 65-1942 blocks the phosphorylation of IκBα, thereby preventing its degradation and keeping the NF-κB complex sequestered in the cytoplasm.[2][7] This ultimately leads to the downregulation of NF-κB-mediated gene transcription.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemdiv.com [chemdiv.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. abmole.com [abmole.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. babraham.ac.uk [babraham.ac.uk]

The Discovery and Development of BAY 65-1942: A Potent and Selective IKKβ Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 65-1942 is a potent and selective, ATP-competitive inhibitor of the IκB kinase β (IKKβ), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancers, making IKKβ a compelling therapeutic target. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of BAY 65-1942. It includes detailed summaries of its biochemical and cellular activity, in vivo efficacy in various disease models, and a compilation of key experimental protocols to facilitate further research and development in this area.

Introduction

The nuclear factor-κB (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival. The canonical NF-κB pathway is tightly controlled by the inhibitor of κB (IκB) proteins, which sequester NF-κB dimers in the cytoplasm. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated. This complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This frees NF-κB dimers to translocate to the nucleus and activate target gene expression.

IKKβ is the predominant catalytic subunit responsible for the phosphorylation of IκBα in the canonical pathway.[1] Its critical role has made it a prime target for the development of therapeutic inhibitors. BAY 65-1942, also known as Compound A, emerged from these efforts as a highly potent and selective inhibitor of IKKβ.[2][3] This document details the key preclinical data and methodologies associated with its development.

Mechanism of Action

BAY 65-1942 acts as an ATP-competitive inhibitor of IKKβ.[4][5] This means it binds to the ATP-binding pocket of the IKKβ enzyme, preventing the binding of ATP and subsequent phosphorylation of its substrate, IκBα. This action effectively blocks the downstream signaling cascade that leads to NF-κB activation.[5]

Signaling Pathway

The canonical NF-κB signaling pathway, and the point of intervention for BAY 65-1942, is illustrated below.

Quantitative Data Summary

The following tables summarize the key quantitative data for BAY 65-1942 from various preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Assay Conditions | Reference(s) |

| IKKβ Ki | 4 nM | Against GST-IκBα | [3] |

| IKKβ IC50 | 4 nM | GST-IκBα phosphorylation, 200 nM ATP | [3] |

| IKKα IC50 | 135 nM | GST-IκBα phosphorylation, 200 nM ATP | [3] |

| Selectivity (IKKα/IKKβ) | >30-fold | [3] | |

| Other Kinases | IC50 > 10 µM | Panel including IKKε, MKK4, MKK7, ERK-1, Syk, Lck, Fyn, PI3Kγ, PKA, and PKC | [3] |

| Cellular NF-κB Inhibition IC50 | 18 - 502 nM | Various human and murine cell lines | [3] |

Table 2: In Vivo Efficacy

| Animal Model | Species | Efficacy Measure | Effective Dose (p.o.) | Reference(s) |

| LPS-induced TNF-α Production | Mouse | EC50 | 9.1 mg/kg | [3] |

| LPS-induced TNF-α Production | Rat | EC50 | 6.6 mg/kg | [3] |

| OVA-induced Lung Inflammation | Rat | ED50 | <0.3 mg/kg | [3] |

| Myocardial Ischemia-Reperfusion | Mouse | Infarct size reduction | 5 mg/kg (i.p.) | [6] |

| KRAS-induced Lung Cancer | Mouse | Tumor growth inhibition | Not specified | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of BAY 65-1942.

IKKβ Kinase Inhibition Assay (Biochemical)

This protocol is a representative method for determining the in vitro potency of IKK inhibitors.

Methodology:

-

Reagents:

-

Recombinant human IKKβ enzyme.

-

GST-tagged IκBα (amino acids 1-54) as substrate.

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).

-

[γ-³²P]ATP.

-

BAY 65-1942 serially diluted in DMSO.

-

Stop solution (e.g., 75 mM phosphoric acid).

-

P81 phosphocellulose filter paper.

-

-

Procedure:

-

In a 96-well plate, add recombinant IKKβ enzyme to the kinase assay buffer.

-

Add serial dilutions of BAY 65-1942 or DMSO (vehicle control). Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of GST-IκBα substrate and [γ-³²P]ATP. The final ATP concentration should be at or near its Km for IKKβ.

-

Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding the stop solution.

-

Spot a portion of the reaction mixture onto P81 phosphocellulose filter paper.

-

Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated ³²P using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of BAY 65-1942 and determine the IC50 value by non-linear regression analysis.

-

Cellular NF-κB Inhibition Assay (Western Blot)

This protocol describes the assessment of BAY 65-1942 activity in a cellular context by measuring the phosphorylation of IκBα and the p65 subunit of NF-κB.

Methodology:

-

Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., HeLa, A549, or primary microglia) in appropriate growth medium and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of BAY 65-1942 or DMSO for a specified time (e.g., 30-60 minutes).

-

Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 100 ng/mL), for a short period (e.g., 15-30 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, phospho-p65 (Ser536), total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the effect of BAY 65-1942 on protein phosphorylation.

-

In Vivo Myocardial Ischemia-Reperfusion Model

This protocol outlines a common in vivo model used to evaluate the cardioprotective effects of BAY 65-1942.

Methodology:

-

Animal Model:

-

Use male C57BL/6 mice (8-10 weeks old).

-

Anesthetize the mice and perform a thoracotomy to expose the heart.

-

Induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery for a defined period (e.g., 30 minutes).

-

Remove the ligature to allow for reperfusion (e.g., for 24 hours).

-

-

Drug Administration:

-

Prepare BAY 65-1942 for intraperitoneal (i.p.) injection by dissolving it in a vehicle such as 10% Cremophor in water.[6]

-

Administer BAY 65-1942 (e.g., 5 mg/kg) at different time points relative to the ischemic event: prior to ischemia, at the onset of reperfusion, or after a period of reperfusion.[6] A control group should receive the vehicle alone.

-

-

Outcome Assessment:

-

After the reperfusion period, euthanize the animals and excise the hearts.

-

Measure the infarct size and the area at risk (AAR). This can be achieved by perfusing the heart with Evans blue dye to delineate the non-ischemic area and staining the heart slices with triphenyltetrazolium chloride (TTC) to differentiate between viable and infarcted tissue.

-

Calculate the infarct size as a percentage of the AAR.

-

Additional endpoints can include measuring serum levels of cardiac injury markers (e.g., CK-MB) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA, and assessing cardiac function through echocardiography or pressure-volume loop analysis.[6]

-

Conclusion

BAY 65-1942 is a well-characterized, potent, and selective inhibitor of IKKβ with demonstrated efficacy in a range of preclinical models of inflammatory diseases and cancer. Its ATP-competitive mechanism of action effectively blocks the canonical NF-κB signaling pathway. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers working on IKKβ inhibitors and the therapeutic potential of targeting the NF-κB pathway. Further investigation into the clinical translation of BAY 65-1942 and similar compounds is warranted.

References

- 1. cytivalifesciences.com [cytivalifesciences.com]

- 2. niehs.nih.gov [niehs.nih.gov]

- 3. babraham.ac.uk [babraham.ac.uk]

- 4. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Role of IKKβ in the NF-κB Signaling Pathway

Abstract

The Inhibitor of κB Kinase β (IKKβ), also known as IKK2, is a serine/threonine protein kinase that serves as the master regulator of the canonical Nuclear Factor-κB (NF-κB) signaling pathway.[1][2] This pathway is a cornerstone of cellular responses to inflammation, immunity, stress, and is integral to cell survival and proliferation.[2][3] Dysregulation of IKKβ activity is consequently implicated in a wide spectrum of human pathologies, including chronic inflammatory diseases, autoimmune disorders, and various cancers.[1][3] As the primary druggable mediator of canonical NF-κB activation, IKKβ has been a major focus for therapeutic intervention.[3] This technical guide provides a comprehensive overview of the molecular structure of IKKβ, its mechanism of activation, its central role in the canonical NF-κB cascade, and its function in disease. Furthermore, it details key experimental protocols for studying IKKβ activity and summarizes the landscape of its therapeutic inhibition.

Molecular Architecture and Function of IKKβ

IKKβ is a critical catalytic subunit of the high molecular weight IKK complex, which also includes the catalytic subunit IKKα and the regulatory subunit NF-κB Essential Modulator (NEMO), also known as IKKγ.[4][5] The structure of IKKβ is modular, comprising several distinct domains essential for its regulation and function.[1]

-

N-terminal Kinase Domain (KD): This domain harbors the catalytic activity. Activation of IKKβ requires phosphorylation of two key serine residues, Ser177 and Ser181, located within the activation loop of this domain.[1][6] Mutation of these sites to alanine prevents kinase activation, whereas phosphomimetic mutations (to glutamate) render the kinase constitutively active.[6]

-

Ubiquitin-Like Domain (ULD): Unique to IKKβ and not present in IKKα, the ULD is crucial for its functional activity and substrate specificity.[1][6] Deletion of the ULD shifts phosphorylation specificity away from its cognate sites on IκBα.[7]

-

Scaffold/Dimerization Domain (SDD): This C-terminal domain mediates the dimerization of IKKβ with itself or IKKα, a process required for its activation.[1][8] It also facilitates the binding of substrates like IκBα.[7]

-

NEMO-Binding Domain (NBD): Located near the C-terminus, this short motif is essential for the interaction with the regulatory NEMO subunit, which is required for the activation of the IKK complex by most upstream stimuli.[1]

The Canonical NF-κB Signaling Pathway: A Central Role for IKKβ

The canonical NF-κB pathway is characterized by its rapid and transient activation in response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), or pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[1][9] IKKβ is the principal kinase responsible for driving this cascade.[2]

Activation of the IKK Complex

Upon receptor stimulation (e.g., TNFR1, IL-1R), a series of adaptor proteins are recruited, leading to the activation of upstream kinases like TGF-beta-activated kinase 1 (TAK1).[1][9] The IKK complex is recruited to Lys63-linked polyubiquitin chains via the ubiquitin-binding domain of NEMO.[6] This proximity allows TAK1 to phosphorylate IKKβ on its activation loop serines (Ser177 and Ser181), triggering a conformational change that activates the kinase.[1][6][10] This activation can be amplified through trans-autophosphorylation within the IKK complex.[11]

IKKβ-Mediated Phosphorylation of IκBα

Once active, IKKβ phosphorylates the inhibitor of NF-κB alpha (IκBα) at two specific N-terminal serine residues, Ser32 and Ser36.[1][11] This phosphorylation event is the critical regulatory step in the pathway.[4] Phosphorylated IκBα is recognized by the SCF/β-TrCP E3 ubiquitin ligase complex, which polyubiquitinates it, targeting it for rapid degradation by the 26S proteasome.[1]

NF-κB Nuclear Translocation and Gene Activation

In resting cells, IκBα binds to NF-κB dimers (most commonly the p50/p65 heterodimer), masking their nuclear localization sequence (NLS) and sequestering them in the cytoplasm.[1][2] The degradation of IκBα unmasks the NLS, allowing the p50/p65 dimer to translocate to the nucleus.[1] In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, regulating the transcription of hundreds of genes involved in inflammation (e.g., IL-6, COX-2), cell survival, and immunity.[1] Furthermore, activated IKKβ can also directly phosphorylate the p65 subunit of NF-κB at Ser536, which enhances its transcriptional activity.[1][12]

Regulation and Kinetics of IKKβ Activity

The catalytic activity of IKKβ is tightly regulated. While phosphorylation of the activation loop is the primary mechanism, its interaction with other proteins and its own catalytic properties are key to its function. Pre-steady-state kinetic analysis has been instrumental in elucidating the precise mechanism of substrate phosphorylation.

Studies have shown that IKKβ phosphorylates IκBα in a processive manner, meaning it catalyzes phosphorylation at both Ser32 and Ser36 within a single binding event.[7][13] The phosphorylation of Ser32 appears to increase the rate of subsequent phosphorylation at Ser36.[13]

| Parameter | Value | Description | Source |

| kp | 0.32 s-1 | Maximum observed rate of IKKβ-catalyzed phosphorylation of IκBα. | [13] |

| Kd (ATP) | 12 µM | Binding affinity (dissociation constant) of ATP for the IKKβ•IκBα complex. | [13] |

| Mechanism | Sequential & Processive | IKKβ phosphorylates IκBα first at Ser32, followed by Ser36, during a single binding event. | [7][13] |

| Table 1: Kinetic Parameters of IKKβ-catalyzed IκBα Phosphorylation. |

Beyond IκBα: Other Substrates of IKKβ

While IκB proteins are the canonical substrates, research has identified several other proteins that are directly phosphorylated by IKKβ. This highlights the role of IKKβ as a signaling node that cross-talks with other critical cellular pathways, often in an NF-κB-independent manner.

| Substrate | Function / Pathway Affected | Source |

| p65/RelA | Phosphorylation at Ser536 enhances transcriptional activity. | [1][12] |

| Bcl10 / CARMA | Adaptor proteins required for antigen receptor-induced NF-κB activation. | [2][14] |

| FOXO3a | Phosphorylation leads to degradation of this tumor suppressor, promoting tumorigenesis. | [6][15] |

| TSC1 | Phosphorylation of this tumor suppressor activates the mTOR pathway, enhancing angiogenesis. | [6][15] |

| Insulin Receptor Substrate 1 (IRS-1) | Phosphorylation contributes to insulin resistance induced by TNF-α. | [6][15] |

| Table 2: Non-IκB Substrates of IKKβ. |

Role of IKKβ in Disease

Given its central role in inflammation and cell survival, aberrant IKKβ signaling is a hallmark of many diseases. Genetic studies in mice have been pivotal in confirming its essential, non-redundant functions in vivo.

Inflammation and Immunity

IKKβ is essential for initiating inflammatory responses to pathogens and cytokines.[16] However, its role can be tissue-specific. For instance, while IKKβ deletion in airway epithelial cells inhibits inflammation, its deletion in myeloid cells can paradoxically confer resistance to infection by increasing the expression of pro-inflammatory mediators, suggesting a complex, context-dependent regulatory function.[16]

Cancer

Constitutive activation of the NF-κB pathway is a feature of many cancers, where it promotes cell proliferation, prevents apoptosis, and supports angiogenesis and metastasis.[1][3] IKKβ is overexpressed in several cancers, including pancreatic, colorectal, and lung cancer.[1] Inhibition of IKKβ has been shown to block tumor cell proliferation and migration in numerous pre-clinical models.[1][3]

Genetic Ablation Studies

Gene knockout studies have provided definitive evidence for the critical role of IKKβ. These studies underscore the severe consequences of systemic IKKβ inhibition, a major challenge for therapeutic development.

| Genetic Model | Phenotype | Implication | Source |

| IKKβ Knockout Mice | Embryonic lethal around day 14 of gestation. | IKKβ is essential for embryonic development. | [2][12] |

| Cause of Lethality | Massive apoptosis of hepatocytes. | IKKβ-driven NF-κB activity is critical for the anti-apoptotic response, particularly against TNF-α. | [2][12][17] |

| IKKα/IKKβ Double Knockout | Enhanced apoptosis and earlier embryonic death (E12). | Confirms the essential and partially overlapping roles in survival signaling. | [18] |

| Cell-specific Knockout | Varies by cell type; e.g., myeloid-specific KO alters macrophage activation. | The function of IKKβ is highly context- and tissue-dependent. | [7][16] |

| Table 3: Phenotypes of IKKβ Genetic Ablation. |

IKKβ as a Therapeutic Target

The central role of IKKβ in disease has made it an attractive target for drug development. Thousands of compounds with activity against IKKβ have been characterized, with many showing promise in preclinical models.[3]

| Inhibitor | Type | Selectivity | Development Status / Notes | Source |

| BMS-345541 | Allosteric | Moderately selective for IKKβ over IKKα (13-fold). | Preclinical; showed toxicity in Phase I trials. | [3][19] |

| MLN-120B | ATP-competitive | Highly selective for IKKβ over IKKα (>50-fold). | Effective in preclinical models of multiple myeloma and rheumatoid arthritis. | [3] |

| SAR-113945 | ATP-competitive | IKKα/β inhibitor. | Phase II trial terminated due to suboptimal efficacy. | [19][20][21] |

| IMD-0354 | - | - | Phase I trial showed poor efficacy. | [19][21] |

| Aspirin / Salicylate | ATP-competitive | Inhibits IKKβ by reducing ATP binding. | Mechanism in vivo is debated; may have indirect effects. | [3][20] |

| Table 4: Selected IKKβ Inhibitors in Preclinical and Clinical Development. |

Despite significant efforts, the clinical development of IKKβ inhibitors has been challenging. Severe on-target toxicities, reflecting the kinase's critical physiological roles, and unfavorable safety profiles have so far prevented the clinical approval of any IKKβ-specific inhibitor.[3][19]

Key Experimental Protocols

Investigating the function of IKKβ requires a range of biochemical and cell-based assays. Below are methodologies for two fundamental experimental approaches.

In Vitro IKKβ Kinase Assay

This assay measures the ability of IKKβ to phosphorylate a substrate peptide in vitro and is a primary method for screening potential inhibitors. A common format measures the depletion of ATP or the generation of ADP.

Principle: Recombinant IKKβ is incubated with a specific substrate (e.g., IKKtide, a short peptide derived from IκBα) and ATP. The kinase activity is quantified by measuring the amount of ADP produced, often using a luminescence-based system like the Kinase-Glo® or ADP-Glo™ assay.[22][23]

Methodology:

-

Prepare Reagents: Thaw recombinant active IKKβ, 5x Kinase Assay Buffer, ATP solution, and substrate (IKKtide) on ice.[22]

-

Master Mix Preparation: Prepare a master mix containing kinase buffer, water, ATP, and substrate.[22]

-

Plate Setup:

-

Initiate Reaction: Add diluted IKKβ enzyme to all wells except the "Blank" wells to start the reaction.[22]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[22][23]

-

Detection:

-

Readout: Measure luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to IKKβ activity.

Co-Immunoprecipitation (Co-IP) to Study IKKβ Interactions

Co-IP is a powerful technique used to identify protein-protein interactions in their native cellular environment. It can be used to validate the interaction of IKKβ with other IKK subunits, upstream regulators, or novel substrates.[25]

Principle: An antibody specific to IKKβ is used to capture IKKβ from a cell lysate. Proteins that are bound to IKKβ in a complex will be "co-precipitated". The captured proteins are then identified by Western blotting.[25]

Methodology:

-

Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions. Use a lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against IKKβ (or a control IgG) to form antibody-antigen complexes.

-

Capture Complex: Add protein A/G beads to the lysate. The beads will bind to the antibody, capturing the IKKβ-containing protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting using an antibody against the suspected interacting protein. The presence of the protein of interest in the IKKβ IP lane, but not the control IgG lane, confirms the interaction.

Conclusion

IKKβ stands as a central and indispensable kinase in the canonical NF-κB signaling pathway. Its activity is fundamental to orchestrating cellular responses to a vast array of stimuli, placing it at the heart of inflammation, immunity, and cell survival. While its critical role in pathophysiology, particularly in cancer and inflammatory diseases, makes it a highly compelling therapeutic target, its equally vital role in normal physiology presents a significant challenge for systemic inhibition. Future research aimed at understanding the context-specific functions of IKKβ and developing more targeted therapeutic strategies, potentially through allosteric inhibition or tissue-specific delivery, will be crucial to harnessing the therapeutic potential of modulating this master kinase.

References

- 1. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway | PLOS One [journals.plos.org]

- 5. Scholarly Article or Book Chapter | IKKα and IKKβ each function to regulate NF-κB activation in the TNF-induced/canonical pathway | ID: 08612z020 | Carolina Digital Repository [cdr.lib.unc.edu]

- 6. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Molecular dynamics studies of the protein-protein interactions in inhibitor of κB kinase-β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphorylation and ubiquitination of the IκB kinase complex by two distinct signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IκB kinase - Wikipedia [en.wikipedia.org]

- 12. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. An antiinflammatory role for IKKβ through the inhibition of “classical” macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.plos.org [journals.plos.org]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. mdpi.com [mdpi.com]

- 21. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors [ijbs.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. promega.com [promega.com]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]

Methodological & Application

Bay 65-1942 (R form): Comprehensive Application Notes on Solubility and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the solubility of Bay 65-1942 (R form), a potent and selective inhibitor of IκB kinase β (IKKβ). These guidelines are intended to assist researchers in the effective handling and use of this compound in various experimental settings.

Introduction to Bay 65-1942

Bay 65-1942 is an ATP-competitive inhibitor that selectively targets the IKKβ kinase, a key regulator of the NF-κB signaling pathway.[1][2] By inhibiting IKKβ, Bay 65-1942 prevents the phosphorylation and subsequent degradation of IκBα, which in turn keeps the NF-κB dimer in an inactive state in the cytoplasm.[1][3] This mechanism makes Bay 65-1942 a valuable tool for studying inflammatory processes, immune responses, and cell survival pathways mediated by NF-κB.[1][3] The R form of Bay 65-1942 is a specific stereoisomer of the compound.

Solubility Profile

The solubility of a compound is a critical factor for its use in in vitro and in vivo studies. The following table summarizes the available solubility data for different forms of Bay 65-1942 in various solvents. It is important to note that for the hydrochloride salt, sonication is recommended to aid dissolution.[4][5]

| Form of Bay 65-1942 | Solvent | Solubility | Molar Concentration (approx.) | Notes |

| R form | DMSO | Soluble[6][7] | Not specified | --- |

| Hydrochloride Salt | DMSO | 50 mg/mL[4][5][8] | 115.76 mM | Requires ultrasonic treatment.[4][5] Hygroscopic nature of DMSO can impact solubility.[4] |

| Hydrochloride Salt | Water | 2.17 mg/mL[4][5] | 5.02 mM | Requires ultrasonic treatment.[4][5] |

| Free Base | Chloroform | Soluble[9] | Not specified | --- |

| Free Base | Dichloromethane | Soluble[9] | Not specified | --- |

| Free Base | Ethyl Acetate | Soluble[9] | Not specified | --- |

| Free Base | Acetone | Soluble[9] | Not specified | --- |

Experimental Protocols

Protocol for Reconstituting Bay 65-1942 (R form)

This protocol outlines a general procedure for preparing a stock solution of Bay 65-1942 (R form) in DMSO.

Materials:

-

Bay 65-1942 (R form) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene or glass vial

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Weighing: Accurately weigh the desired amount of Bay 65-1942 (R form) powder in a sterile vial.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.

-

Initial Dissolution: Tightly cap the vial and vortex for 1-2 minutes to facilitate initial mixing.

-

Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic water bath. Sonicate in short bursts of 5-10 minutes, checking for dissolution between each burst. Warming the tube to 37°C can also aid in solubilization.[7]

-

Visual Inspection: Once the solution is clear and free of visible particles, it is ready for use or storage.

-

Storage: For short-term storage, keep the stock solution at -20°C. For long-term storage, it is recommended to store at -80°C.[4][10] Note that solutions are generally less stable than the powdered form and preparing fresh solutions is often recommended.[11]

General Protocol for Solubility Assessment

This protocol provides a framework for determining the solubility of Bay 65-1942 in a solvent of interest.

Materials:

-

Bay 65-1942 (R form)

-

Selected solvent (e.g., DMSO, ethanol, PBS)

-

Series of sterile microcentrifuge tubes

-

Vortex mixer

-

Thermomixer or shaking incubator

-

Centrifuge

-

Spectrophotometer or HPLC system for concentration measurement

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of Bay 65-1942 to a known volume of the solvent in a microcentrifuge tube.

-

Equilibration: Tightly seal the tubes and place them in a thermomixer or shaking incubator set at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

-

Separation of Undissolved Solid: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved compound.

-

Sample Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Dilution: Prepare a series of dilutions of the supernatant with the same solvent.

-

Concentration Measurement: Determine the concentration of Bay 65-1942 in the diluted samples using a suitable analytical method, such as UV-Vis spectrophotometry (if a standard curve is available) or HPLC.

-

Calculation: Calculate the solubility of Bay 65-1942 in the solvent based on the concentration of the saturated supernatant.

Signaling Pathway and Experimental Workflow

Bay 65-1942 Mechanism of Action

Bay 65-1942 acts as a selective inhibitor of IKKβ, a critical kinase in the canonical NF-κB signaling pathway. The following diagram illustrates this mechanism.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. chemdiv.com [chemdiv.com]

- 3. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CAS RN 600734-06-3 | Fisher Scientific [fishersci.no]

- 6. Bay 65-1942 R form – Bioquote [bioquote.com]

- 7. Bay 65-1942 R form [cnreagent.com]

- 8. Bay 65-1942 hydrochloride | IκB/IKK | TargetMol [targetmol.com]

- 9. Bay 65-1942 free base | CAS:600734-02-9 | IKKβ kinase inhibitor,ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. Bay 65-1942 hydrochloride|600734-06-3|MSDS [dcchemicals.com]

- 11. selleckchem.com [selleckchem.com]

Preparing Stock Solutions of Bay 65-1942 (R form): An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of stock solutions of Bay 65-1942, a potent and selective ATP-competitive inhibitor of IκB kinase β (IKKβ).[1][2][3][4][5][6] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable data in studies targeting the NF-κB signaling pathway. This guide outlines the necessary materials, step-by-step procedures for dissolution, and recommended storage conditions to maintain the integrity and activity of the compound.

Introduction to Bay 65-1942

Bay 65-1942 is a small molecule inhibitor that selectively targets the IKKβ subunit of the IκB kinase complex.[4] The IKK complex plays a crucial role in the canonical NF-κB signaling pathway, a central regulator of inflammatory responses, cell survival, and proliferation.[7][8] By competitively inhibiting ATP binding to IKKβ, Bay 65-1942 prevents the phosphorylation and subsequent degradation of IκBα.[4][8] This, in turn, sequesters the NF-κB (p50/p65) heterodimer in the cytoplasm, preventing its nuclear translocation and the transcription of pro-inflammatory genes.[7][9] Due to its specific mechanism of action, Bay 65-1942 is a valuable tool for investigating the role of the NF-κB pathway in various physiological and pathological processes, including inflammation, cancer, and ischemia-reperfusion injury.[4][9][10]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Bay 65-1942 is essential for its proper handling and use in experimental settings. The compound is available in two common forms: the free base and the hydrochloride (HCl) salt. This protocol focuses on the R form of the compound.

| Property | Bay 65-1942 (R form, free base) | Bay 65-1942 (HCl salt) |

| CAS Number | 758683-21-5[11] | 600734-06-3[12] |

| Molecular Formula | C₂₂H₂₅N₃O₄[3][11][13] | C₂₂H₂₅N₃O₄ · HCl |

| Molecular Weight | 395.45 g/mol [3][13] | 431.91 g/mol [1][12][14][15] |

| Appearance | Powder[13] | White to beige powder |

| Purity | >98%[3][13] | ≥98% (HPLC) |

Stock Solution Preparation Protocol

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of Bay 65-1942 (R form) in DMSO. It is crucial to use high-purity, anhydrous DMSO to ensure the stability of the compound.

Materials:

-

Bay 65-1942 (R form) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of Bay 65-1942 powder to room temperature to prevent condensation of moisture.

-

Weighing: Carefully weigh the desired amount of Bay 65-1942 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of the free base (MW: 395.45), weigh out 0.395 mg. For the HCl salt (MW: 431.91), weigh out 0.432 mg.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For 1 mL of stock solution, add 1 mL of DMSO.

-

Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath and sonication can aid in dissolution if necessary.[16] Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2]

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots as recommended in the table below.

Solubility and Storage Recommendations

Proper storage is critical to maintain the long-term stability and activity of Bay 65-1942 stock solutions.

| Solvent | Recommended Maximum Concentration | Powder Storage | Stock Solution Storage |

| DMSO | ≥20 mg/mL | -20°C for up to 3 years (desiccated)[3][12] | -20°C for up to 1 month[2] or -80°C for up to 6 months.[2] |

| Chloroform | Soluble[13] | As above | Prepare fresh; long-term storage not recommended.[14] |

| Dichloromethane | Soluble[13] | As above | Prepare fresh; long-term storage not recommended.[14] |

| Ethyl Acetate | Soluble[13] | As above | Prepare fresh; long-term storage not recommended.[14] |

| Acetone | Soluble[13] | As above | Prepare fresh; long-term storage not recommended.[14] |

Note: It is strongly recommended to prepare fresh solutions for experiments.[1] If advance preparation is necessary, adhere strictly to the storage guidelines. Solutions should be sealed to prevent moisture absorption.[2]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for utilizing Bay 65-1942 and the canonical NF-κB signaling pathway it inhibits.

Caption: Experimental workflow for using Bay 65-1942.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mybiosource.com [mybiosource.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. NF-κB | CymitQuimica [cymitquimica.com]

- 7. chemdiv.com [chemdiv.com]

- 8. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of IKKβ/NF-κB signaling pathway to improve Dasatinib efficacy in suppression of cisplatin-resistant head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bay 65-1942 R form – Bioquote [bioquote.com]

- 12. Bay 65-1942 hydrochloride | IκB/IKK | TargetMol [targetmol.com]

- 13. Bay 65-1942 free base | CAS:600734-02-9 | IKKβ kinase inhibitor,ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. apexbt.com [apexbt.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. glpbio.com [glpbio.com]

Recommended working concentrations of Bay 65-1942 (R form) in cell culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Bay 65-1942, a selective inhibitor of IκB kinase β (IKKβ), in cell culture experiments. Particular attention is given to the less active R-enantiomer, as specified.

Introduction

Bay 65-1942 is a potent, ATP-competitive inhibitor of IKKβ, a key kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα), thereby blocking the nuclear translocation and activity of the NF-κB p65/p50 transcription factor complex.[3][4] This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, making IKKβ a significant target in drug discovery for inflammatory diseases and cancer.[5][6]

It is crucial to note that Bay 65-1942 exists as two enantiomers. The more active enantiomer is commonly referred to as Bay 65-1942 or Compound A. The user-specified R form of Bay 65-1942 is the less active enantiomer and may serve as a useful negative control in experiments to distinguish specific IKKβ inhibition from off-target effects.[7]

Recommended Working Concentrations

The optimal working concentration of Bay 65-1942 is cell-line and assay-dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application. The following table summarizes reported working concentrations from various studies. Note that most literature refers to the active form of Bay 65-1942. The R form is expected to have significantly lower potency.

| Cell Line | Assay Type | Concentration Range | Incubation Time | Notes |

| MYL-R (Human Mantle Cell Lymphoma) | MTS Cell Viability Assay | 10 µM (IC50) | 48 hours | Used to achieve sufficient inhibition of kinase activity.[2][8][9][10] |

| MYL-R (Human Mantle Cell Lymphoma) | Combination Treatment (with AZD6244) | 5 µM or 10 µM | 24 hours | Investigated synergistic effects on cell viability.[2][8][9] |

| HEK293T (Human Embryonic Kidney) | Western Blot (pS13 HTT levels) | 0.1 - 10 µM | 24 hours | Demonstrated concentration-dependent inhibition.[11] |

| Bone Marrow Cells (Murine) | Colony Formation Assay | 0.5 µM | 8 days | Assessed the effect on myeloid progenitor proliferation. |

| A549 (Human Lung Carcinoma) | Western Blot (AMPK phosphorylation) | Not specified (used as "Compound A") | Not specified | Prevented IL-1β-induced AMPK phosphorylation.[12] |

| Cal27 (Human Tongue Squamous Cell Carcinoma) | MTS Cell Proliferation Assay | Increasing doses | 72 hours | Investigated sensitization to EGFR inhibitors.[6] |

Key Experimental Protocols

Cell Viability and Proliferation Assay (MTS Assay)

This protocol is adapted for determining the effect of Bay 65-1942 on cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

Bay 65-1942 (R form and/or active form)

-

Vehicle control (e.g., DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of Bay 65-1942 (and the active form for comparison) in complete medium. Also, prepare a vehicle control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot for NF-κB Pathway Activation

This protocol describes the detection of key proteins in the NF-κB pathway to assess the inhibitory effect of Bay 65-1942.

Materials:

-

6-well cell culture plates

-

Complete cell culture medium

-

Bay 65-1942 (R form and/or active form)

-

Vehicle control (e.g., DMSO)

-

Inducing agent (e.g., TNF-α, IL-1β)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of Bay 65-1942 or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB inducing agent (e.g., 10 ng/mL TNF-α) for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway of IKKβ Inhibition by Bay 65-1942

Caption: Canonical NF-κB signaling pathway and the inhibitory action of Bay 65-1942 on IKKβ.

Experimental Workflow for Evaluating Bay 65-1942 Efficacy

Caption: A general workflow for assessing the in vitro effects of Bay 65-1942.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. broadpharm.com [broadpharm.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. life-science-alliance.org [life-science-alliance.org]

- 5. pubcompare.ai [pubcompare.ai]

- 6. researchgate.net [researchgate.net]

- 7. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. researchgate.net [researchgate.net]

- 11. adooq.com [adooq.com]

- 12. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bay 65-1942 (R form) in Western Blot Analysis of p-IKBα

For Researchers, Scientists, and Drug Development Professionals